3-Bromo-5-fluorophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluorophenyl acetate: is an organic compound with the molecular formula C8H6BrFO2 . It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine at the third position and fluorine at the fifth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorophenyl acetate typically involves the acetylation of 3-Bromo-5-fluorophenol. One common method is to react 3-Bromo-5-fluorophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-fluorophenyl acetate can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of this compound can lead to the formation of 3-Bromo-5-fluorophenyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted phenyl acetates can be formed.
Oxidation Products: Oxidation can lead to the formation of phenyl acetic acid derivatives.
Reduction Products: Reduction typically yields phenyl alcohol derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-5-fluorophenyl acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated phenyl acetates on biological systems. It serves as a model compound for understanding the interactions of halogenated aromatic compounds with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorophenyl acetate involves its interaction with various molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form strong bonds with target molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
- 3-Bromo-4-fluorophenyl acetate
- 3-Bromo-2-fluorophenyl acetate
- 4-Bromo-5-fluorophenyl acetate
Comparison: 3-Bromo-5-fluorophenyl acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUIVYFPXKKWBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.